molecular formula C17H21NO2 B2544872 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one CAS No. 1798046-73-7

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2544872
CAS No.: 1798046-73-7
M. Wt: 271.36
InChI Key: HYSDKAWIQWKLSC-UHFFFAOYSA-N
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Description

The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one features a bicyclic amine core (8-azabicyclo[3.2.1]oct-2-ene) linked via a ketone to a 4-methoxyphenylpropane moiety. The 4-methoxyphenyl group may enhance lipophilicity and influence binding affinity.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-20-16-10-5-13(6-11-16)7-12-17(19)18-14-3-2-4-15(18)9-8-14/h2-3,5-6,10-11,14-15H,4,7-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSDKAWIQWKLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This process often employs rhodium (II) complexes and chiral Lewis acids to achieve high diastereo- and enantioselectivities . Industrial production methods may involve large-scale cycloaddition reactions followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context .

Comparison with Similar Compounds

BK49645 : 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(3-fluoro-4-methylphenyl)propan-1-one

  • Molecular Formula: C₁₇H₂₀FNO
  • Molecular Weight : 273.35 g/mol
  • Key Differences : Replaces the 4-methoxyphenyl group with a 3-fluoro-4-methylphenyl substituent.
  • The methyl group may sterically hinder interactions compared to the methoxy group in the target compound .

ME-7 : 3-(hydrazinyloxy)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

  • Molecular Formula : C₂₀H₂₄N₄O₃
  • Molecular Weight : 368.43 g/mol
  • Key Differences : Incorporates a pyrazole ring and hydrazinyloxy side chain instead of the azabicyclo core.
  • Implications : The pyrazole ring introduces additional hydrogen-bonding sites, while the hydrazinyloxy group increases polarity (TLC Rf = 0.23), suggesting lower membrane permeability than the target compound .

Derivatives with Modified Azabicyclo Substituents

BK63156 : 3-(4-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

  • Molecular Formula : C₁₉H₂₄N₄O₂
  • Molecular Weight : 340.42 g/mol
  • Key Differences : Adds a 1,2,4-triazole substituent to the azabicyclo ring.
  • Implications : The triazole group enhances hydrogen-bonding capacity and may improve solubility. Its larger size could alter receptor binding kinetics compared to the unsubstituted target compound .

(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one

  • Key Differences : Substitutes the 4-methoxyphenylpropane moiety with a 2-fluoro-4-nitrophenyl group.
  • The fluorine atom may improve bioavailability .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound (Inferred) ~283 (estimated) 4-Methoxyphenyl, azabicyclo-ene Likely moderate lipophilicity
BK49645 273.35 3-Fluoro-4-methylphenyl Enhanced metabolic stability
BK63156 340.42 Triazole-substituted azabicyclo Improved solubility
ME-7 368.43 Pyrazole, hydrazinyloxy High polarity (Rf = 0.23)

Biological Activity

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(4-methoxyphenyl)propan-1-one is a complex organic compound belonging to the class of azabicyclic compounds, specifically derived from the bicyclic framework known as azabicyclo[3.2.1]octane. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NC_{16}H_{21}N, with a molecular weight of approximately 241.35 g/mol. The structure features a bicyclic system that contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC16H21N
Molecular Weight241.35 g/mol
CAS Number[Pending]

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, including dopamine and serotonin receptors. This compound may exhibit antagonistic or agonistic properties depending on its specific structural modifications.

Biological Activity

Research indicates that compounds within the azabicyclo[3.2.1]octane class demonstrate significant pharmacological effects, including:

  • Vasopressin V(1A) Receptor Antagonism : Similar compounds have been identified as high-affinity antagonists for vasopressin V(1A) receptors, which play a crucial role in cardiovascular regulation and fluid balance .
  • Neurotransmitter Modulation : The structural features of this compound suggest potential activity as a modulator of neurotransmitter release, which could be beneficial in treating mood disorders or neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of azabicyclo[3.2.1]octane derivatives:

  • Vasopressin Receptor Studies : A study published in 2011 reported the synthesis and evaluation of a series of azabicyclo compounds as vasopressin V(1A) receptor antagonists, highlighting their potential therapeutic applications in managing hypertension and heart failure .
  • Drug Discovery Applications : A recent review emphasized the relevance of the azabicyclo[3.2.1]octane scaffold in drug discovery, noting its utility as a key synthetic intermediate for various bioactive molecules .

Table 2: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Vasopressin V(1A) AntagonismHigh-affinity antagonists identified
Drug Discovery ApplicationsKey scaffold for synthesizing bioactive compounds

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